

# Holmium-166: A Technical Guide to its Applications in Nuclear Medicine

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## Compound of Interest

Compound Name: **Holmium-166**

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**Holmium-166** ( $^{166}\text{Ho}$ ) is a radionuclide with a compelling combination of therapeutic and diagnostic properties, positioning it as a significant agent in the field of nuclear medicine. Its powerful beta emission, coupled with gamma photons suitable for standard imaging techniques, allows for a "theranostic" approach—simultaneously treating and visualizing targeted tissues. This guide provides an in-depth overview of  $^{166}\text{Ho}$ 's physical characteristics, production, and its current and emerging applications, with a focus on liver-directed radioembolization, radiosynovectomy, and bone marrow ablation.

## Core Properties of Holmium-166

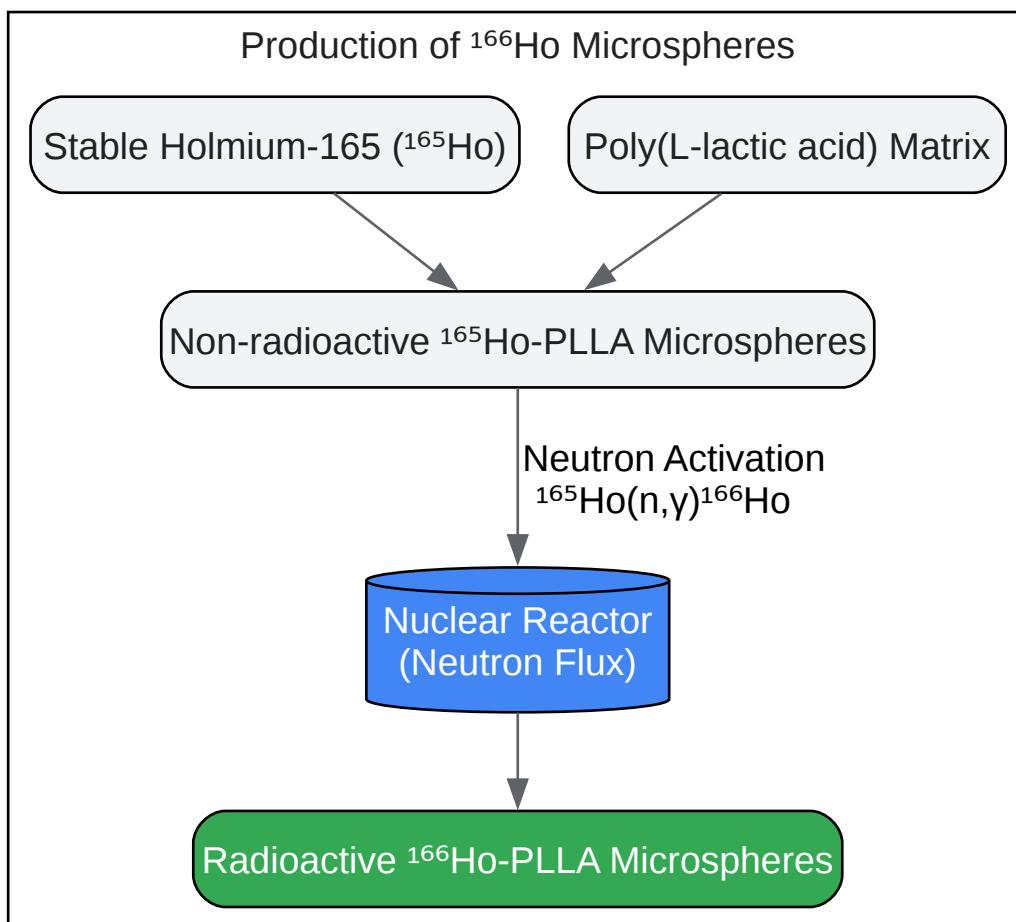
**Holmium-166** is an attractive isotope for radionuclide therapy due to its emission of high-energy beta particles, which are effective for causing localized cell death, and a gamma photon that enables imaging.<sup>[1]</sup> The stable isotope, Holmium-165, is also paramagnetic, allowing for visualization using Magnetic Resonance Imaging (MRI).<sup>[2][3]</sup>

Property	Value	Reference(s)
Half-life (T <sub>1/2</sub> )	26.824 hours	[4][5]
Decay Mode	Beta ( $\beta^-$ ) emission	[4]
Daughter Isotope	Erbium-166 ( <sup>166</sup> Er, stable)	[2]
Max. Beta Energy (E $\beta$ max)	1.854 MeV (50.0%), 1.77 MeV (48.7%)	[3][6][7]
Mean Beta Energy (E $\beta$ ,ave)	628 keV	[8]
Max. Tissue Penetration ( $\beta^-$ )	~8.7 mm	[7]
Principal Gamma Photon Energy	81 keV (80.5-81 keV reported)	[2][3][8]
Gamma Photon Abundance	~6.7%	[2][3][7]
Imaging Modalities	SPECT/CT (gamma emission), MRI (paramagnetism)	[2][3][9]

## Production of Holmium-166

**Holmium-166** is primarily produced through neutron activation in a nuclear reactor.[2][7] The process is efficient and does not require complex chemical purification steps because the starting material, Holmium-165 (<sup>165</sup>Ho), is the only naturally occurring, stable isotope of holmium (100% natural abundance).[2][7]

The primary production route involves the  $^{165}\text{Ho}(n,\gamma)^{166}\text{Ho}$  reaction, where stable <sup>165</sup>Ho captures a neutron.[8] For medical applications like radioembolization, non-radioactive <sup>165</sup>Ho is first incorporated into poly(L-lactic acid) (PLLA) microspheres. These stable microspheres are then irradiated in a nuclear reactor to activate the holmium.[2][5][10]

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**Fig. 1:** Production workflow for  $^{166}\text{Ho}$ -PLLA microspheres.

## Application 1: Radioembolization of Liver Tumors

Transarterial radioembolization (TARE), also known as selective internal radiation therapy (SIRT), is a primary application for  $^{166}\text{Ho}$ . It is used to treat unresectable primary and secondary liver malignancies.<sup>[11][12]</sup> The procedure involves injecting millions of tiny radioactive microspheres into the hepatic artery, which preferentially supply blood to tumors.<sup>[13]</sup> The microspheres become lodged in the small vessels within and around the tumor, delivering a high, localized dose of radiation.<sup>[2]</sup>

Commercially available  $^{166}\text{Ho}$  PLLA microspheres (QuiremSpheres®) have a mean diameter of 30  $\mu\text{m}$ .<sup>[3]</sup> A key advantage of  $^{166}\text{Ho}$ -TARE is the ability to use the same microspheres for both the pre-treatment planning (scout dose) and the therapeutic procedure, which can improve the

prediction of the actual dose distribution compared to using Technetium-99m macroaggregated albumin (<sup>99m</sup>Tc-MAA) as a surrogate.[11][12][14]

## Clinical Efficacy and Dosimetry Data

Clinical studies have demonstrated that <sup>166</sup>Ho-TARE is a safe and effective treatment for liver tumors.[11] A maximum tolerated dose of 60 Gy to the whole liver has been established in dose-escalation studies.[2][15] However, personalized dosimetry, aiming for higher tumor doses while sparing healthy tissue, is increasingly employed.[13][16]

Parameter	Finding	Study Population	Reference(s)
Disease Control Rate (DCR)	93% (mRECIST) at 3-month follow-up	Primary & Secondary Liver Tumors	<a href="#">[11]</a>
Overall Survival (OS)	12-month OS: 74%	Primary & Secondary Liver Tumors	<a href="#">[11]</a>
Median OS: 14.9 months	Hepatocellular Carcinoma (HCC)	<a href="#">[3]</a>	
Median OS: 17.2 months	HCC (with personalized dosimetry)	<a href="#">[16]</a>	
Progression-Free Survival (PFS)	Median PFS: 5.3 months	HCC, mCRC, iCC	<a href="#">[12]</a>
Median overall PFS: 11.0 months	HCC (with personalized dosimetry)	<a href="#">[16]</a>	
Absorbed Dose (Tumor)	Mean: 108.07 Gy	Primary & Secondary Liver Tumors	<a href="#">[11]</a>
Median: 95.5 Gy	Hepatocellular Carcinoma	<a href="#">[17]</a>	
Absorbed Dose (Healthy Liver)	Mean: 35.39 Gy	Primary & Secondary Liver Tumors	<a href="#">[11]</a>
Median (target liver volume): 30 Gy	Hepatocellular Carcinoma	<a href="#">[17]</a>	
Toxicity	Treatment-related unacceptable toxicity in <10% of patients	Hepatocellular Carcinoma	<a href="#">[3]</a>

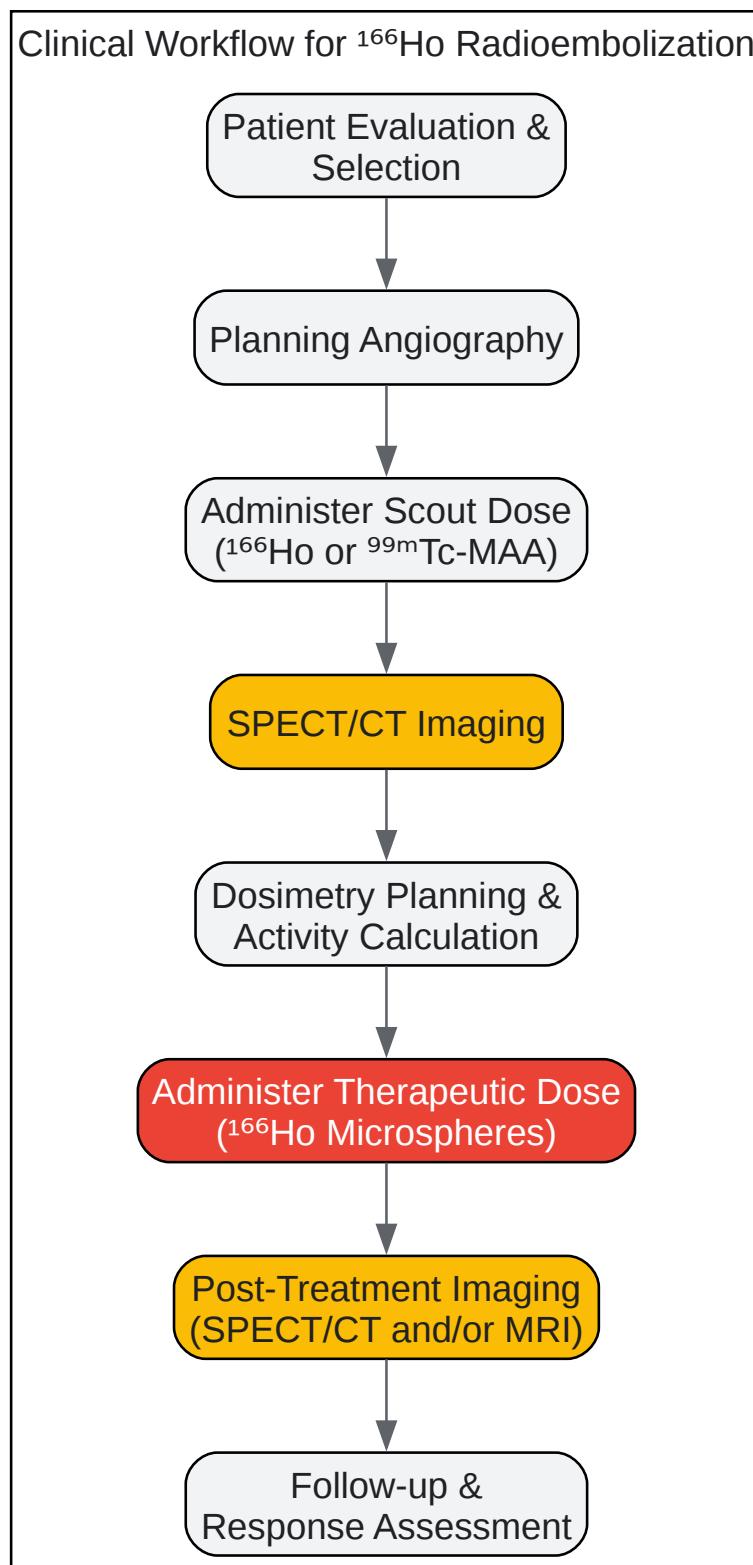
mRECIST: modified Response Evaluation Criteria in Solid Tumors; mCRC: metastatic Colorectal Cancer; iCC: intrahepatic Cholangiocarcinoma.

# Experimental / Clinical Protocol: $^{166}\text{Ho}$ Radioembolization

The clinical workflow for  $^{166}\text{Ho}$  radioembolization is a multi-step process involving careful patient selection, planning, and execution.

- Patient Evaluation & Selection: Patients with unresectable liver malignancies are evaluated by a multidisciplinary tumor board. Eligibility criteria typically include adequate liver function and performance status.[16]
- Planning Angiography (Work-up):
  - A detailed angiography of the hepatic arteries is performed to map the vascular anatomy.
  - A "scout dose" is administered to predict the distribution of the therapeutic microspheres and to calculate the lung shunt fraction (the percentage of microspheres that travel to the lungs).
  - This can be a small activity of  $^{166}\text{Ho}$  microspheres (e.g., 250 MBq QuiremScout™) or the traditional  $^{99\text{m}}\text{Tc}$ -MAA.[2][9][18]
  - Post-administration SPECT/CT imaging is performed to visualize the scout dose distribution.[18] A lung shunt fraction >20% is often an exclusion criterion.[18]
- Dosimetry Planning: Based on the scout scan, a personalized treatment plan is created. The activity of the therapeutic dose is calculated to deliver a target absorbed dose (e.g., >150 Gy) to the tumor while keeping the dose to healthy liver tissue below toxicity thresholds (e.g., <60 Gy).[9][13]
- Therapeutic Administration:
  - The therapeutic dose of  $^{166}\text{Ho}$  microspheres (QuiremSpheres®) is administered via a microcatheter selectively placed in the hepatic artery supplying the tumor(s).[13][19]
  - The injection is performed according to a specific protocol, often involving alternating cycles of saline and the microsphere suspension to ensure even delivery.[20]

- Post-Treatment Imaging and Dosimetry:
  - Within a few days following the procedure, SPECT/CT and/or MRI scans are performed.[2]  
[18]
  - These images are used to confirm the actual distribution of the microspheres and perform in-vivo dosimetry, calculating the absorbed radiation dose delivered to the tumor and healthy liver tissue.[14][18][19]



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**Fig. 2:** Generalized clinical workflow for  $^{166}\text{Ho}$ -TARE.

## Application 2: Radiosynovectomy for Arthritis

Radiosynovectomy (or synoviorthesis) is a minimally invasive procedure for treating chronic synovitis, a persistent inflammation of the synovial membrane common in conditions like rheumatoid arthritis and hemophilic arthropathy.[\[21\]](#) The treatment involves the intra-articular injection of a radioactive agent to destroy the inflamed synovial tissue through radiation.[\[22\]](#)

$^{166}\text{Ho}$  has been successfully formulated for this purpose, notably as  $^{166}\text{Ho}$ -chitosan complex.[\[21\]](#) The chitosan, a biological substance, helps to localize the radionuclide within the joint space, minimizing leakage.[\[21\]](#)

## Clinical Efficacy Data

Studies on  $^{166}\text{Ho}$ -chitosan for hemophilic arthropathy have shown significant reductions in bleeding frequency and the need for coagulation factor replacement, demonstrating it to be a safe and effective procedure.[\[21\]](#)[\[23\]](#)

Parameter (Hemophilic Arthropathy)	Pre-Treatment (per month)	Post- Treatment (per month)	P-value	Reference(s)
Bleeding Frequency (Elbow)	3.76 times	0.47 times	< 0.05	<a href="#">[21]</a> <a href="#">[23]</a>
Bleeding Frequency (Knee)	5.87 times	1.12 times	< 0.05	<a href="#">[21]</a> <a href="#">[23]</a>
Bleeding Frequency (Ankle)	3.62 times	0.73 times	< 0.05	<a href="#">[21]</a> <a href="#">[23]</a>
Coagulation Factor Dose	2814.8 units	779.3 units	< 0.001	<a href="#">[21]</a> <a href="#">[23]</a>

## Experimental / Clinical Protocol: $^{166}\text{Ho}$ Radiosynovectomy

- Patient Selection: Patients with chronic, treatment-resistant synovitis are selected.
- Radiopharmaceutical Preparation:  $^{166}\text{Ho}$  is complexed with chitosan (or other carriers like boro-macroaggregates).[21][22]
- Administration: The  $^{166}\text{Ho}$  complex is injected directly into the affected joint cavity (e.g., knee, elbow, ankle).[21] The administered activity depends on the size of the joint. For knees, activities around 972 MBq of  $^{166}\text{Ho}$ -boro-macroaggregates have been used.[22]
- Post-Injection Monitoring:
  - The joint is typically immobilized for a period (e.g., 3 days) to minimize leakage of the radiopharmaceutical.[22]
  - Scintigraphy is performed to confirm the homogenous distribution within the joint and to assess any leakage to regional lymph nodes.[22] Studies show leakage is typically insignificant (<1%).[22]
  - Blood radioactivity is measured to confirm low systemic exposure.[22]
- Follow-up: Therapeutic effects, such as pain reduction, joint motion, and swelling, are evaluated at subsequent follow-up appointments.[22][24]

## Application 3: Bone Marrow Ablation

Bone marrow ablation is a necessary preparatory regimen for patients with hematologic malignancies, such as multiple myeloma, undergoing bone marrow transplantation.[25][26] The goal is to eradicate the diseased marrow before transplanting healthy stem cells.[6]  $^{166}\text{Ho}$  complexed with bone-seeking chelating agents, such as DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene-phosphonic acid), has been developed for this purpose.[25][27]

When injected intravenously,  $^{166}\text{Ho}$ -DOTMP rapidly localizes to the skeleton, delivering a high radiation dose to the adjacent bone marrow while clearing quickly from the blood, which minimizes toxicity to other organs.[25][28]

## Clinical Efficacy and Dosimetry Data

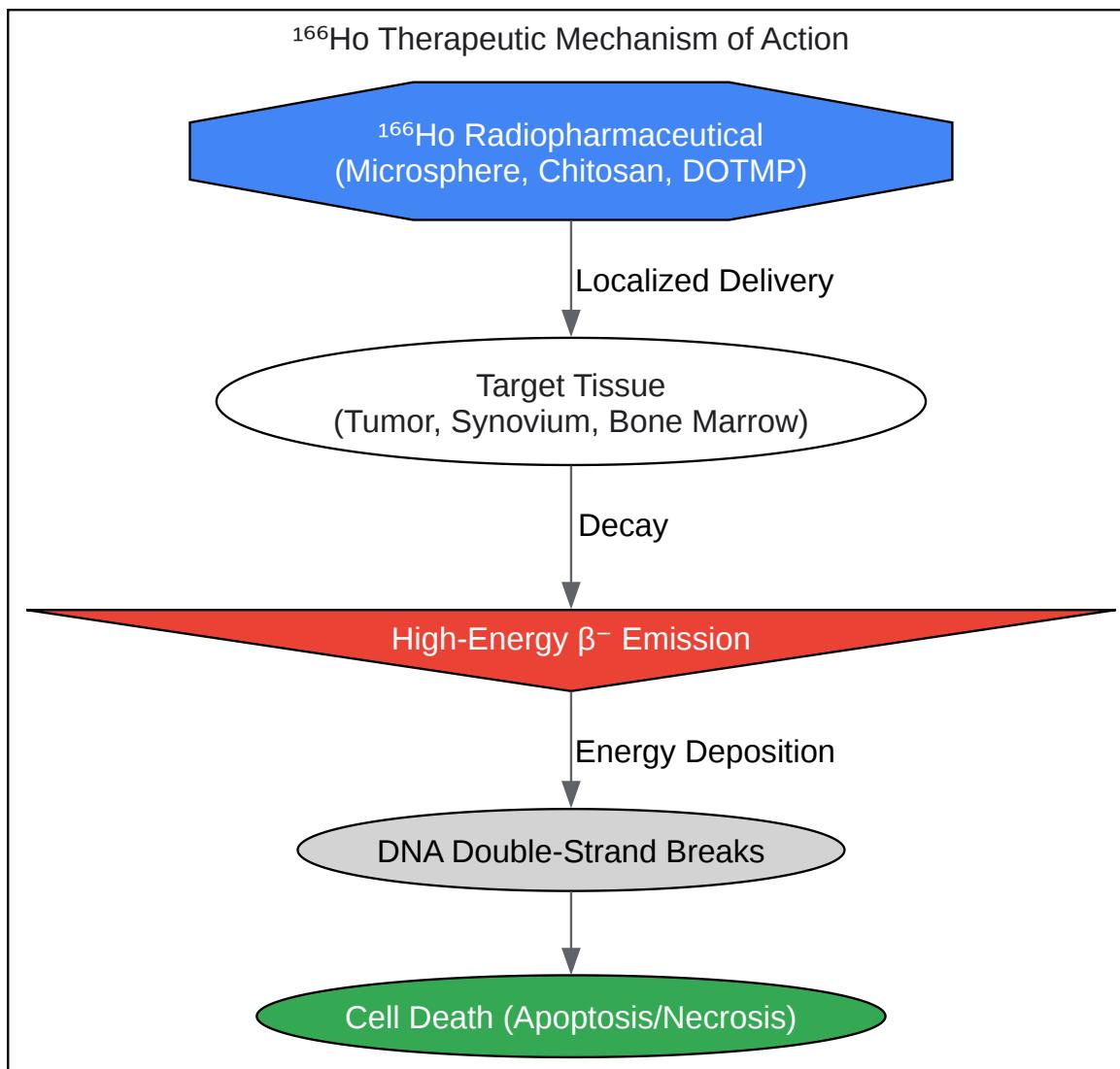
Phase I clinical trials in multiple myeloma patients have shown that  $^{166}\text{Ho}$ -DOTMP can safely ablate bone marrow with minimal non-hematologic toxicity.[25][26]

Parameter	Finding	Reference(s)
Pharmacokinetics	>50% of injected dose excreted in 2-3 hours; <2% in blood after 5 hours	[25][28]
Bone Retention	26-33% of injected dose	[26]
Absorbed Dose (Bone Marrow)	Ranged from 7.9 Gy to 48 Gy in clinical trials	[25][26]
Toxicity	All patients showed severe bone marrow toxicity (WBC < 1,000 cells/ $\mu\text{L}$ ); no other toxicity $\geq$ grade 2 was observed	[25]
Ablation Efficacy	Marrow ablation (WBC < 100 cells/ $\mu\text{L}$ ) was achieved in a subset of patients	[25]

## Experimental / Clinical Protocol: $^{166}\text{Ho}$ -DOTMP for Marrow Ablation

- Radiopharmaceutical Preparation:  $^{166}\text{Ho}$  is produced via neutron activation of  $^{165}\text{Ho}_2\text{O}_3$ .[27] The resulting  $^{166}\text{HoCl}_3$  is then complexed with the DOTMP ligand under controlled pH conditions, achieving high radiochemical purity (>99%).[27][28]
- Diagnostic Phase:
  - Patients receive a low diagnostic dose (e.g., 30 mCi) of  $^{166}\text{Ho}$ -DOTMP.[26]
  - Serial whole-body gamma camera imaging is performed to determine the agent's pharmacokinetics, including skeletal uptake and blood clearance for that individual.[26]

- This data allows for patient-specific dosimetry calculations to determine the therapeutic activity required to deliver the prescribed radiation dose to the marrow.[25][26]
- Therapeutic Phase:
  - Based on the diagnostic study, a therapeutic dose of  $^{166}\text{Ho}$ -DOTMP (ranging from ~19 GBq to 78 GBq in trials) is administered intravenously.[25]
- Post-Ablation and Transplant:
  - Following marrow ablation, the patient receives the autologous or allogeneic bone marrow transplant.[6]
  - Patients are monitored for marrow reconstitution and toxicity.[25]



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**Fig. 3:** General mechanism of <sup>166</sup>Ho-induced cell death.

## Conclusion

**Holmium-166** stands out as a versatile radionuclide with a robust profile for targeted therapy. Its application in liver cancer radioembolization is well-established, offering unique imaging and dosimetric advantages over other isotopes. Its use in radiosynovectomy and bone marrow ablation further demonstrates its potential across different clinical needs. The ability to image

<sup>166</sup>Ho with both SPECT and MRI facilitates personalized treatment planning and post-therapy verification, paving the way for more precise and effective radionuclide therapies. Continued research and clinical trials will further refine dosimetry, expand its applications, and solidify the role of **Holmium-166** in modern nuclear medicine.

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